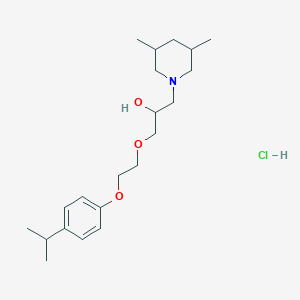
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with dimethyl groups, an ethoxy linkage, and a phenoxy group with an isopropyl substituent, making it a complex molecule with diverse chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-isopropylphenol, and ethylene oxide.
Step 1: The 3,5-dimethylpiperidine is reacted with ethylene oxide under basic conditions to form 1-(3,5-dimethylpiperidin-1-yl)ethanol.
Step 2: The intermediate is then reacted with 4-isopropylphenol in the presence of a strong base like sodium hydride to form the ether linkage, yielding 1-(3,5-dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol.
Step 3: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or modified piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry:
- Utilized in the development of specialty chemicals and materials.
- May serve as an intermediate in the synthesis of agrochemicals or other industrial products.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group are likely involved in binding to these targets, influencing biological pathways and cellular responses.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol hydrochloride: Lacks the isopropyl group, potentially altering its pharmacological profile.
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride: Contains a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
Uniqueness:
- The presence of the isopropyl group in 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride may enhance its lipophilicity and binding affinity to certain biological targets, making it a unique candidate for specific applications in medicinal chemistry.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-16(2)19-5-7-21(8-6-19)25-10-9-24-15-20(23)14-22-12-17(3)11-18(4)13-22;/h5-8,16-18,20,23H,9-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUFIVINUELSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)C)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
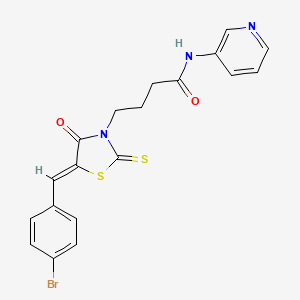
![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
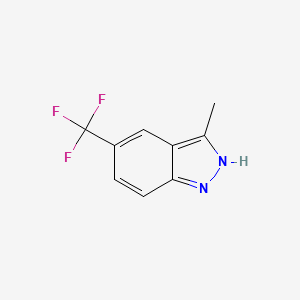
![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2416880.png)

![2-[5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2416887.png)
![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)
![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)
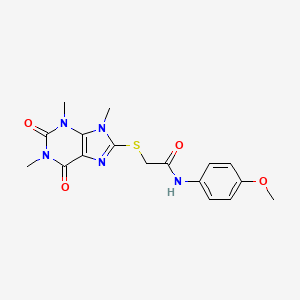
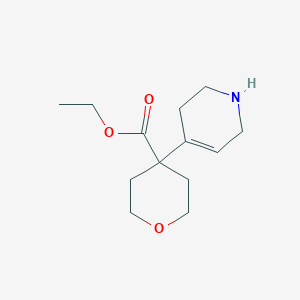
![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)
